6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
Description
This compound is a benzoxazine-based carbohydrazide derivative with a methylsulfonyl group at position 4, a chlorine substituent at position 6, and a 3,4,5-trimethoxyphenyl hydrazone moiety (Fig. 1). Its molecular formula is C₂₁H₂₂ClN₃O₇S (calculated based on structural analogs in ).
Properties
IUPAC Name |
6-chloro-4-methylsulfonyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O7S/c1-28-16-7-12(8-17(29-2)19(16)30-3)10-22-23-20(25)18-11-24(32(4,26)27)14-9-13(21)5-6-15(14)31-18/h5-10,18H,11H2,1-4H3,(H,23,25)/b22-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZVEUOOADOODH-LSHDLFTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Chloro Group : The presence of chlorine is known to enhance the lipophilicity and biological activity of organic compounds.
- Methylsulfonyl Group : This group can influence metabolic stability and bioavailability.
- Trimethoxyphenyl Moiety : The methoxy groups can enhance solubility and influence interactions with biological targets.
Molecular Formula
The molecular formula for this compound is C18H22ClN3O5S, with a molecular weight of approximately 421.90 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. A study focusing on similar benzoxazine derivatives reported that compounds with structural similarities demonstrated notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| Compound C | Pseudomonas aeruginosa | 20 µg/mL |
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have been evaluated against human tumor cells such as HepG2 (liver cancer) and NCI-H661 (lung cancer), showing IC50 values in the micromolar range .
Table 2: Cytotoxicity Against Cancer Cell Lines
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cellular processes. For example, studies have suggested that similar compounds may inhibit topoisomerases, which are crucial for DNA replication and transcription .
Case Studies
- Antibacterial Study : A recent study evaluated a series of benzoxazine derivatives against multi-drug resistant strains of bacteria. The results showed that specific modifications to the benzoxazine core significantly enhanced antibacterial potency, suggesting a structure-activity relationship (SAR) that could be applied to optimize the lead compound further .
- Anticancer Evaluation : In another study, a derivative of the compound was tested against several human cancer cell lines. The results indicated significant selectivity towards cancer cells over normal cells, highlighting its potential as an anticancer agent .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the field of cancer research. It has been evaluated for its anticancer properties against various cancer cell lines. The incorporation of the trimethoxyphenyl moiety is believed to enhance its cytotoxic effects.
Anticancer Studies
In a study examining the synthesis and evaluation of similar compounds, derivatives of benzoxazine were shown to possess significant anticancer activity. These compounds were assessed for their ability to inhibit cell proliferation in human cancer cell lines. The results indicated that the structural modifications in compounds like 6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide could lead to improved efficacy against tumor cells .
Synthesis and Derivatives
The synthesis of 6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. Research has focused on optimizing these synthesis pathways to produce derivatives with improved pharmacological properties.
Case Studies
- Anticancer Activity Evaluation : A study conducted on related compounds demonstrated significant cytotoxic effects against breast and colon cancer cell lines. The derivatives exhibited IC50 values indicating potent activity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar benzoxazine derivatives revealed favorable absorption and distribution profiles, suggesting potential for therapeutic application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Analogs :
6-Chloro-4-(methylsulfonyl)-N′-(4-nitrobenzylidene)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide (): Substituent: 4-nitrobenzylidene instead of 3,4,5-trimethoxyphenyl. Molecular Formula: C₁₇H₁₅ClN₄O₆S (Monoisotopic mass: 438.040). The nitro group is strongly electron-withdrawing, reducing electron density on the hydrazone compared to the methoxy-rich analog.
S-Alkylated 1,2,4-Triazoles ():
- Core Structure: 1,2,4-Triazole with phenylsulfonyl and difluorophenyl groups.
- Functional Groups: Thioether and ketone moieties.
- Tautomerism: Exists as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
4H-1,3,5-Oxadiazin-2-amines ():
- Heterocycle: Six-membered oxadiazine ring with trichloromethyl and chlorophenyl groups.
- Synthesis: Dehydrosulfurization of thioureas using DCC or I₂/Et₃N, yielding high-purity products .
Comparative Analysis :
Spectroscopic Characterization
IR Spectroscopy :
- Target Compound : Expected νC=O (carbohydrazide) at ~1660–1680 cm⁻¹ (cf. ), νC=N (hydrazone) at ~1600 cm⁻¹, and νSO₂ (methylsulfonyl) at ~1350–1150 cm⁻¹ .
- 4-Nitrobenzylidene Analog: Additional νNO₂ bands at ~1520 and 1350 cm⁻¹ .
- Triazoles : Absence of νC=O (confirming cyclization) and νC=S at 1247–1255 cm⁻¹ .
NMR Data :
- Target Compound :
- 4-Nitrobenzylidene Analog : Nitrobenzylidene protons resonate downfield (δ 8.30–8.60) due to electron withdrawal .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis involves multi-step reactions, including:
- Hydrazide bond formation : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to link the benzoxazine core to the trimethoxyphenyl moiety .
- Solvent and temperature : Reactions are conducted in polar aprotic solvents (e.g., DMF, NMP) under inert atmospheres (N₂/Ar) at 25–80°C to minimize side reactions .
- Purification : Column chromatography or recrystallization ensures purity. Confirm intermediates via TLC.
Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DCC/HOBt, DMF, 25°C | Coupling |
| 2 | NaOH, MeOH, reflux | Deprotection |
| 3 | Silica gel chromatography (EtOAc/hexane) | Purification |
Q. Which spectroscopic techniques confirm the compound's structure and purity?
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and sulfonyl/methylene signals .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Ensure >95% purity by matching calculated vs. observed C/H/N/S values .
Q. What experimental conditions maximize fluorescence or stability for in vitro assays?
- pH : Optimize at pH 5–7 (fluorescence intensity drops outside this range due to protonation changes) .
- Temperature : Maintain at 25°C; higher temps (~37°C) may degrade the compound .
- Solvent : Use DMSO or ethanol for stock solutions; avoid aqueous buffers with high ionic strength to prevent aggregation .
Key Stability Data :
| Parameter | Value |
|---|---|
| LOD | 0.27 mg/L |
| LOQ | 0.90 mg/L |
| RSD% | 1.36 |
Advanced Research Questions
Q. How can conflicting data on reaction yields or spectroscopic profiles be resolved?
- Controlled Replication : Standardize solvent purity, reaction time, and equipment (e.g., NMR magnet strength) .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the benzoxazine and trimethoxyphenyl groups .
- Statistical Analysis : Calculate RSD% for replicate experiments to identify outliers .
Example Workflow :
- Repeat synthesis under inert atmosphere if oxidation is suspected.
- Compare kinetic data (e.g., reaction half-life) across studies to identify temperature-dependent anomalies .
Q. What computational methods predict the compound's reactivity in biological systems?
- Density Functional Theory (DFT) : Model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Assess binding stability with target proteins (e.g., kinases) using software like GROMACS .
- AI-Driven Optimization : Integrate COMSOL Multiphysics to simulate reaction pathways and optimize synthetic conditions .
Case Study :
Q. How to design mechanistic studies for hydrazide bond formation?
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track bond formation via NMR .
- Kinetic Profiling : Monitor reaction progress under varying temperatures (Arrhenius plots) to determine activation energy .
- In Situ Spectroscopy : Employ FTIR or Raman to detect transient intermediates (e.g., acyloxyborane species) .
Theoretical Framework : Align with Curtin-Hammett principles to explain regioselectivity in multi-step reactions .
Methodological Notes
- Avoid Commercial Bias : Focus on peer-reviewed protocols (e.g., J. Org. Chem.) over vendor-specific guides.
- Data Reproducibility : Use open-source tools (e.g., PubChem, ChemSpider) to validate spectral libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
